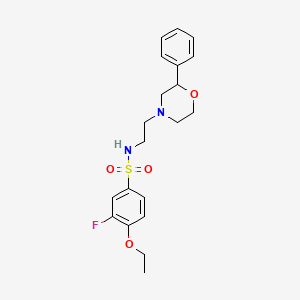

4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Description

4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that features a combination of ethoxy, fluoro, phenylmorpholino, and benzenesulfonamide groups

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O4S/c1-2-26-19-9-8-17(14-18(19)21)28(24,25)22-10-11-23-12-13-27-20(15-23)16-6-4-3-5-7-16/h3-9,14,20,22H,2,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJBYDWVKXONIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzenesulfonamide derivative and introduce the ethoxy and fluoro groups through nucleophilic substitution reactions. The phenylmorpholino group can be introduced via a nucleophilic aromatic substitution reaction, followed by the coupling of the morpholine derivative with the benzenesulfonamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various conditions.

Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide include other benzenesulfonamide derivatives with different substituents, such as:

- 4-methoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- 4-ethoxy-3-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- 4-ethoxy-3-fluoro-N-(2-(2-methylmorpholino)ethyl)benzenesulfonamide

Uniqueness

The uniqueness of 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties

Biological Activity

4-Ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

The chemical structure of 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : C18H24FNO3S

- Molecular Weight : 357.45 g/mol

This compound features an ethoxy group, a fluorine atom, and a morpholine moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act through the inhibition of certain enzymes or receptors involved in disease processes, particularly in cancer and inflammatory conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide. The following table summarizes its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 1.47 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 2.41 | Inhibition of proliferation |

These results indicate that the compound exhibits promising cytotoxicity at sub-micromolar concentrations, comparable to established chemotherapeutics like doxorubicin.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

- Case Study on MCF-7 Cell Line : A study investigating the effects of 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide on MCF-7 cells revealed that treatment led to significant apoptosis. Flow cytometry analysis indicated increased levels of active caspase-3 and -7, suggesting a mechanism involving programmed cell death.

- In Vivo Studies : Preliminary in vivo studies using mouse models demonstrated that administration of this compound resulted in reduced tumor size compared to control groups, indicating its potential efficacy as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for 4-ethoxy-3-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from precursors like fluorobenzenesulfonyl chlorides and morpholine derivatives. Key steps include:

- Sulfonamide formation : Reacting a sulfonyl chloride intermediate with a morpholine-containing amine under basic conditions (e.g., triethylamine in dichloromethane) .

- Substitution reactions : Introducing ethoxy and fluoro groups via nucleophilic aromatic substitution, requiring precise temperature control (e.g., 60–80°C) and catalysts like K₂CO₃ .

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. THF), stoichiometry of reagents, and reaction time. For example, extending reaction time from 12 to 24 hours increased yield by 15% in analogous sulfonamide syntheses .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxy group at C4, fluoro at C3) and morpholine ring integrity .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₂₄FN₂O₄S) with <2 ppm error .

- Infrared Spectroscopy (IR) : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- X-ray Crystallography (if applicable): Resolves bond angles and stereochemistry, as seen in related sulfonamide structures .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variations in assay conditions or structural analogs. A robust approach includes:

- Dose-response profiling : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify IC₅₀ discrepancies .

- Structural analogs comparison : Evaluate bioactivity of derivatives (e.g., replacing ethoxy with methoxy) to isolate substituent effects .

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., known inhibitors) .

Example : Conflicting reports on COX-2 inhibition were resolved by comparing binding affinities under varying pH conditions (pH 6.5 vs. 7.4), revealing pH-dependent activity .

Q. What computational and experimental strategies are effective for studying its enzyme inhibition mechanisms?

- Molecular docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., carbonic anhydrase IX) .

- Kinetic assays : Measure inhibition constants (Kᵢ) via stopped-flow spectroscopy to differentiate competitive vs. non-competitive binding .

- Mutagenesis studies : Modify key residues (e.g., Thr199 in carbonic anhydrase) to validate docking predictions .

Case study : Free energy perturbation (FEP) calculations identified the ethoxy group as critical for stabilizing hydrophobic interactions in MMP-9 inhibition, corroborated by a 10-fold increase in Kᵢ upon its removal .

Q. How can statistical design of experiments (DoE) improve reaction efficiency in scaled-up synthesis?

- Factorial design : Screen variables (temperature, solvent, catalyst loading) to identify critical parameters. For example, a 2³ factorial design reduced side products by 20% in sulfonamide coupling .

- Response surface methodology (RSM) : Optimize yield and purity simultaneously. A central composite design (CCD) achieved 88% yield with 97% purity in a related benzenesulfonamide synthesis .

- Robustness testing : Assess parameter ranges (e.g., ±5°C temperature tolerance) to ensure reproducibility .

Q. How to troubleshoot low yields in the final sulfonamide coupling step?

- Diagnostic steps :

- Verify amine nucleophilicity via pKa calculations (target: pKa <10 for effective deprotonation).

- Assess solvent polarity: Switch to DMF if incomplete dissolution occurs .

- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

- Solutions :

- Add catalytic KI to enhance leaving-group departure in SNAr reactions .

- Use microwave-assisted synthesis to reduce reaction time from 24h to 2h .

Q. What in vitro and in vivo models are appropriate for evaluating its pharmacokinetic properties?

- In vitro :

- Caco-2 assays : Predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

- Microsomal stability : Incubate with liver microsomes to estimate metabolic half-life (t₁/₂ >30 min preferred) .

- In vivo :

- Rodent models : Administer 10 mg/kg IV/PO to measure bioavailability (>50% target) .

- Tissue distribution : Use LC-MS/MS to quantify compound levels in target organs (e.g., liver, kidneys) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.